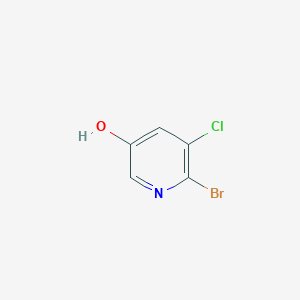

2-Brom-3-chlor-5-hydroxypyridin

Übersicht

Beschreibung

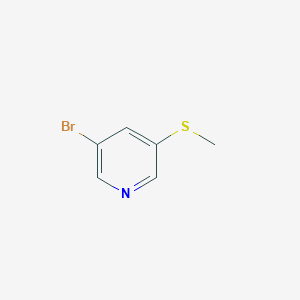

2-Bromo-3-chloro-5-hydroxypyridine is a halogenated pyridine derivative, which is a class of compounds that have found extensive use in medicinal chemistry and as intermediates in organic synthesis. The presence of multiple halogens and a hydroxyl group in the molecule provides a variety of reactive sites for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated pyridines can be complex due to the need for regioselective halogenation. For instance, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine has been achieved using catalytic amination conditions, which preferentially substitute the bromide over the chloride, and under neat conditions, the substitution at the 2-chloro position is preferred . Similarly, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine involves halogen dance reactions, which are useful for introducing multiple halogens into the pyridine ring . These methods demonstrate the complexity and versatility of synthesizing halogenated pyridines.

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For example, the crystal structure of a related compound, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, shows that the benzene and pyridine rings are nearly coplanar, which could be indicative of the structural characteristics of 2-Bromo-3-chloro-5-hydroxypyridine as well .

Chemical Reactions Analysis

Halogenated pyridines are reactive towards nucleophiles due to the presence of electron-withdrawing halogen atoms that activate the pyridine ring. For example, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and hydrohalic acids has been examined, which could be relevant for understanding the reactivity of 2-Bromo-3-chloro-5-hydroxypyridine . Additionally, the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine has been studied, which can provide insights into the reactivity patterns of halogenated pyridines10.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by the halogen atoms and any functional groups present. For instance, the immobilization of 2-chloro-5-bromopyridine on polystyrene via a silicon linker demonstrates the potential of such compounds to be used as scaffolds in the synthesis of pyridine-based libraries . The solubility, melting point, and reactivity of these compounds can vary widely depending on the specific halogenation pattern and substituents.

Wissenschaftliche Forschungsanwendungen

Anwendungen in der medizinischen Chemie

2-Brom-3-chlor-5-hydroxypyridin wird als aktives pharmazeutisches Zwischenprodukt verwendet. Es ist an Kupplungsreaktionen mit haloaromatischen Aminen und Alkoholen beteiligt und bietet einen praktikablen synthetischen Weg zu 2-substituierten Aminophenyl- und Hydroxyphenylpyridinen. Diese Verbindungen sind von Bedeutung bei der Entwicklung verschiedener Medikamente, darunter Kinaseinhibitoren, antivirale Mittel und Antitumormittel .

Anwendungen in der organischen Synthese

In der organischen Synthese dient diese Verbindung als Zwischenprodukt zur Synthese anderer organischer Verbindungen wie Medikamente, Pestizide und Farbstoffe. Es wird auch als Reagenz in der Forschung und Entwicklung neuer Medikamente verwendet .

Anwendungen in der Farbstoffsynthese

this compound wird bei der Herstellung von Azofarbstoffen und bei der Synthese komplexer Naturstoffe wie Pterocellin A und Orellin verwendet, die aus Reaktionen mit Kojisäure gewonnen werden .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds like 5-chloro-2-hydroxypyridine have been known to act as donor ligands in copper complexes .

Mode of Action

For instance, 2-Bromo-5-hydroxypyridine has been used in coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines .

Eigenschaften

IUPAC Name |

6-bromo-5-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-5-4(7)1-3(9)2-8-5/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKTYYVUEJTFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

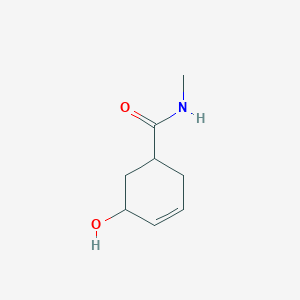

C1=C(C=NC(=C1Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562011 | |

| Record name | 6-Bromo-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130284-56-9 | |

| Record name | 6-Bromo-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 130284-56-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

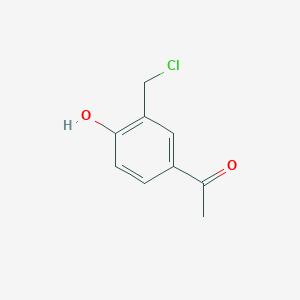

![N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-(1-methylethyl)-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141218.png)

![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-](/img/structure/B141232.png)